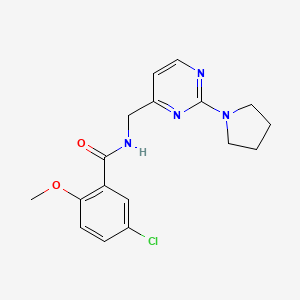

5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-24-15-5-4-12(18)10-14(15)16(23)20-11-13-6-7-19-17(21-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMPFXJDNPVOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The following table summarizes structural analogs and their distinguishing features:

Functional Group Analysis

- Pyrrolidinyl vs. Morpholine/Piperazine : The target compound’s pyrrolidinyl group (5-membered ring) offers moderate rigidity and solubility compared to morpholine (6-membered, oxygen-containing) in or piperazine (6-membered, nitrogen-rich) in . Morpholine and piperazine derivatives often exhibit improved aqueous solubility due to polar heteroatoms .

- Chloro/Methoxy vs. Thiadiazole-containing analogs () may exhibit distinct bioactivity due to sulfur’s electronegativity.

- Fluorinated Derivatives : The fluorinated compound in highlights how halogenation (e.g., trifluoromethyl) enhances metabolic stability and membrane permeability but increases molecular weight and synthetic complexity.

Pharmacokinetic and Pharmacodynamic Implications

- Solubility : Morpholine and piperazine derivatives () are likely more water-soluble than the target compound due to polar heterocycles, whereas fluorinated analogs () may favor lipid membranes.

- Target Selectivity : The pyrazole-substituted analog () could exhibit selectivity for kinases like FAK1 (Focal Adhesion Kinase 1) due to structural mimicry of ATP-binding pockets.

Biological Activity

5-Chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Chlorine atom at position 5 of the methoxy group.

- Pyrrolidine and pyrimidine moieties , which are important for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways.

Inhibition of Kinases

Research indicates that compounds with similar structures exhibit inhibitory effects on Trk kinases, which are implicated in cancer progression and neuronal survival. The specific interactions and inhibition rates of this compound with Trk kinases remain to be fully elucidated, but preliminary studies suggest potential efficacy against certain cancer cell lines.

Anticancer Activity

A study focusing on related pyrimidine derivatives showed significant anticancer effects against human breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | Trk Kinase |

| Olaparib | 57.3 | PARP1 Inhibitor |

Case Study: Breast Cancer Cells

In a recent study, the compound was tested alongside Olaparib for its ability to inhibit PARP1 activity. The results indicated that it could enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, suggesting a mechanism that might lead to apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary data indicate favorable absorption characteristics; however, detailed studies on metabolism and excretion are necessary to evaluate safety profiles and potential toxicity.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide?

- Methodology : The synthesis typically involves multi-step reactions:

Amide Coupling : React 5-chloro-2-methoxybenzoic acid with (2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine using coupling agents like EDCl/HOBt or DCC in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to isolate the product.

Optimization : Adjust reaction temperature (0–25°C) and stoichiometry (1:1.2 acid-to-amine ratio) to improve yield.

- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic methods are critical for characterizing this benzamide derivative?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.3–8.5 ppm for pyrimidine protons) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1650 cm⁻¹ for amide) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~400) .

- Elemental Analysis : Verify purity (>98% C, H, N content) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Methodology :

- In Vitro Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations .

- Antimicrobial Susceptibility : Use microdilution assays (MIC values against Gram-positive/negative bacteria) .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in the final amidation step?

- Methodology :

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (lower polarity) for solubility and reactivity .

- Catalyst Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Temperature Gradients : Perform reactions under reflux (60–80°C) to accelerate kinetics without decomposition .

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent, catalyst loading) .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

- Validation of Models : Re-run docking simulations (e.g., AutoDock Vina) with updated crystal structures of target proteins .

- Purity Checks : Confirm compound integrity via LC-MS to rule out degradation .

- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .

Q. What strategies are effective in determining the compound’s pharmacokinetic profile?

- Methodology :

- In Vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

- In Vivo PK Studies : Administer IV/oral doses in rodents; measure plasma half-life (t₁/₂) and bioavailability .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites .

Q. How to design SAR studies focusing on the pyrrolidinyl-pyrimidine moiety?

- Methodology :

- Analog Synthesis : Replace pyrrolidine with piperidine/morpholine; modify pyrimidine substituents (e.g., Cl → F) .

- Bioactivity Testing : Compare IC₅₀ values in enzyme assays to map structural contributions .

- Crystallography : Co-crystallize analogs with target proteins to visualize binding interactions (e.g., hydrogen bonds) .

Q. What analytical techniques are suitable for detecting degradation products under different storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- HPLC-PDA/LC-MS : Monitor degradation pathways (e.g., hydrolysis of the amide bond) .

- Stability-Indicating Methods : Validate assays per ICH guidelines (Q1A–Q2B) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.